2-(4-Hexylphenyl)ethanethiol
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Overview
Description
2-(4-Hexylphenyl)ethanethiol is an organic compound that belongs to the class of thiols, which are sulfur analogs of alcohols. This compound is characterized by the presence of a thiol group (-SH) attached to an ethyl chain, which is further connected to a hexyl-substituted phenyl ring. The molecular formula of this compound is C14H22S, and it has a molecular weight of 222.39 g/mol.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-Hexylphenyl)ethanethiol can be achieved through several methods. One common approach involves the reaction of 4-hexylbenzyl chloride with thiourea, followed by hydrolysis to yield the desired thiol compound. The reaction conditions typically include the use of a polar solvent such as ethanol or methanol and heating the reaction mixture to reflux .
Another method involves the nucleophilic substitution of 4-hexylbenzyl bromide with sodium hydrosulfide (NaSH) in the presence of a suitable solvent like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO). The reaction is usually carried out at elevated temperatures to facilitate the substitution process .
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of continuous flow reactors to optimize reaction efficiency and yield. The use of catalysts such as palladium or nickel can also enhance the reaction rate and selectivity. Additionally, purification techniques like distillation or recrystallization are employed to obtain the compound in high purity .
Chemical Reactions Analysis
Types of Reactions
2-(4-Hexylphenyl)ethanethiol undergoes various chemical reactions, including:
Oxidation: The thiol group can be oxidized to form disulfides or sulfonic acids.
Reduction: The compound can be reduced to form the corresponding alkane by using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: The thiol group can participate in nucleophilic substitution reactions with alkyl halides to form thioethers.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide (H2O2), iodine (I2), and other oxidizing agents.
Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4).
Substitution: Alkyl halides, dimethylformamide (DMF), dimethyl sulfoxide (DMSO).
Major Products
Oxidation: Disulfides, sulfonic acids.
Reduction: Corresponding alkanes.
Substitution: Thioethers.
Scientific Research Applications
2-(4-Hexylphenyl)ethanethiol has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antioxidant properties.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as in the development of new drugs.
Industry: It is used in the production of specialty chemicals and as an additive in certain industrial processes.
Mechanism of Action
The mechanism of action of 2-(4-Hexylphenyl)ethanethiol involves its interaction with various molecular targets and pathways. The thiol group can form covalent bonds with proteins and enzymes, leading to the modulation of their activity. This interaction can result in the inhibition or activation of specific biochemical pathways, depending on the target .
Comparison with Similar Compounds
Similar Compounds
2-Phenylethanethiol: Similar structure but lacks the hexyl substitution on the phenyl ring.
4-Hexylphenol: Contains a hexyl-substituted phenyl ring but lacks the thiol group.
1-(4-Hexylphenyl)prop-2-en-1-one: Contains a hexyl-substituted phenyl ring and a carbonyl group instead of a thiol group
Uniqueness
2-(4-Hexylphenyl)ethanethiol is unique due to the presence of both the hexyl-substituted phenyl ring and the thiol group, which imparts distinct chemical and physical properties. This combination allows it to participate in a wide range of chemical reactions and makes it a valuable compound in various research and industrial applications.
Properties
IUPAC Name |
2-(4-hexylphenyl)ethanethiol |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H22S/c1-2-3-4-5-6-13-7-9-14(10-8-13)11-12-15/h7-10,15H,2-6,11-12H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NTFXCDMWOWLPGD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCC1=CC=C(C=C1)CCS |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H22S |
Source
|
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
222.39 g/mol |
Source
|
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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